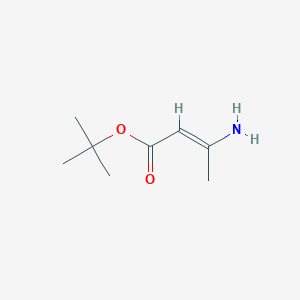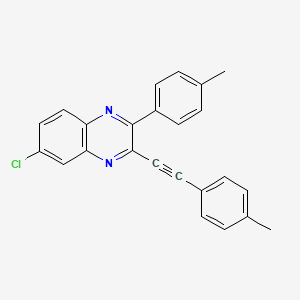
Lead(II) oxalate, Puratronic, 99.999% (metals basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is a high-purity chemical compound with the formula PbC₂O₄. It is a white, crystalline powder that is primarily used in research and industrial applications due to its high purity and specific properties. The compound is known for its excellent quality, making it suitable for various scientific studies and industrial processes.
Méthodes De Préparation
Lead(II) oxalate can be synthesized through a metathesis reaction between lead(II) nitrate and sodium oxalate. The reaction is as follows:
Pb(NO3)2(aq)+Na2C2O4(aq)→PbC2O4(s)+2NaNO3(aq)
In this reaction, lead(II) nitrate and sodium oxalate are dissolved in water, and the resulting solution is mixed. Lead(II) oxalate precipitates out as a solid, which can then be filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Lead(II) oxalate undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, lead(II) oxalate decomposes to form lead(II) oxide and carbon dioxide:
PbC2O4→PbO+CO2+CO
-
Oxidation and Reduction: : Lead(II) oxalate can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
-
Substitution Reactions: : Lead(II) oxalate can undergo substitution reactions with other compounds, leading to the formation of different lead-based compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is used in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and in studies involving lead chemistry.
Materials Science: Lead(II) oxalate is used in the preparation of lead-based materials with specific properties.
Environmental Science: It is used in studies related to lead contamination and its effects on the environment.
Industrial Applications: The compound is used in the production of pigments, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of lead(II) oxalate involves its interaction with various molecular targets and pathways. In chemical reactions, lead(II) oxalate can act as a source of lead ions, which can participate in various chemical processes. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
Lead(II) oxalate can be compared with other lead compounds, such as:
Lead(II) Nitrate (Pb(NO₃)₂): A strong oxidizing agent used in various industrial applications.
Lead(II) Bromide (PbBr₂): Used in the field of antirust, pigments, and photography.
Lead(II) Oxide (PbO): Used in producing iridescent colors on brass and bronze, and as a pigment for rubber.
Lead(II) oxalate is unique due to its high purity and specific properties, making it suitable for high-precision scientific research and industrial applications.
Propriétés
Formule moléculaire |
C2H2O4Pb |
|---|---|
Poids moléculaire |
297 g/mol |
InChI |
InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clé InChI |
YMMJYHNUWCUICW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)

